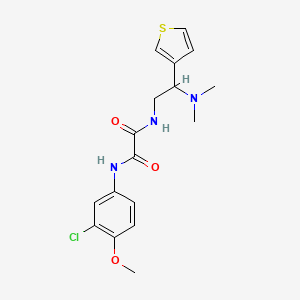
N1-(3-chloro-4-methoxyphenyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-chloro-4-methoxyphenyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C17H20ClN3O3S and its molecular weight is 381.88. The purity is usually 95%.
BenchChem offers high-quality N1-(3-chloro-4-methoxyphenyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-chloro-4-methoxyphenyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Applications and Material Science
A study by Sobolčiak et al. (2013) explored the synthesis and characterization of a novel cationic polymer that transitions to a zwitterionic form upon irradiation. This polymer demonstrates potential for DNA condensation and release, as well as a switchable antibacterial activity, showcasing its utility in material science and biomedical applications (Sobolčiak et al., 2013).
Environmental Chemistry
Pignatello and Sun (1995) investigated the complete oxidation of organic pollutants in water using the photoassisted Fenton reaction. Their research provides insights into the degradation pathways and environmental implications of similar chemical structures, highlighting the compound's potential role in environmental remediation efforts (Pignatello & Sun, 1995).
Chemical Synthesis and Analytical Chemistry
A paper by Zimmerman, Schneider, and Thurman (2002) focused on the analysis and detection of herbicides and their degradates in natural water. The methodologies developed could be applicable to the detection and analysis of N1-(3-chloro-4-methoxyphenyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide, offering a framework for environmental monitoring and chemical analysis (Zimmerman et al., 2002).
Pharmacology and Biochemistry
Das et al. (2014) detailed the structural characterization of cobalt(II) complexes involving N,O donor Schiff base and their activity on carcinoma cells. This study opens avenues for exploring the compound's potential in creating metal complexes with pharmacological applications, particularly in the development of anticancer therapies (Das et al., 2014).
Organic Chemistry and Compound Synthesis
Smith, El‐Hiti, and Alshammari (2013) described the directed lithiation of related compounds, leading to the synthesis of various substituted products. This research demonstrates the compound's relevance in synthetic organic chemistry, particularly in the functionalization of molecules for diverse applications (Smith et al., 2013).
properties
IUPAC Name |
N'-(3-chloro-4-methoxyphenyl)-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3S/c1-21(2)14(11-6-7-25-10-11)9-19-16(22)17(23)20-12-4-5-15(24-3)13(18)8-12/h4-8,10,14H,9H2,1-3H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSQJEGTUUUDSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC(=C(C=C1)OC)Cl)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-4-methoxyphenyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3As,7aR)-7a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,6,7-hexahydroisoindole-3a-carboxylic acid](/img/structure/B2916373.png)
![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2916374.png)
![3-({2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride](/img/structure/B2916376.png)
![N-[[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2916377.png)
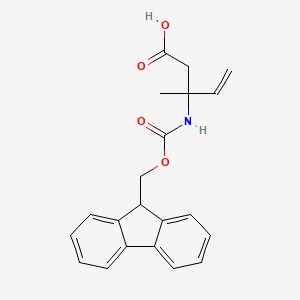
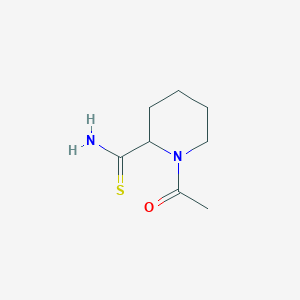
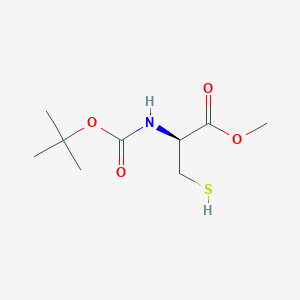
![2-(benzylthio)-N-cyclohexyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2916383.png)

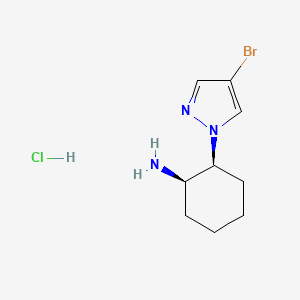
![N~1~,N~3~-bis(2,4-difluorophenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B2916388.png)

![N-[(4-ethoxyphenyl)carbamothioyl]acetamide](/img/structure/B2916390.png)
![2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2916392.png)